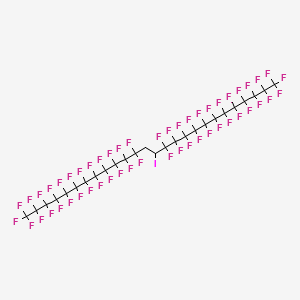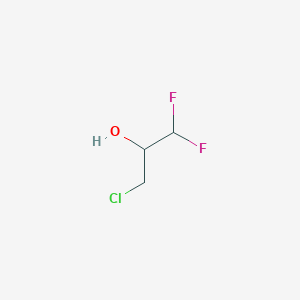
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that features a pyrazole ring substituted with a chloro-fluorophenyl group and a carbaldehyde group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloro-fluorophenyl group: This step involves the use of a halogenated phenyl derivative, such as 4-chloro-2-fluorobenzaldehyde, which can be reacted with the pyrazole ring through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields.
化学反应分析
Types of Reactions
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific derivative or application.
相似化合物的比较
Similar Compounds
4-Chloro-2-fluorophenyl isocyanate: Shares the chloro-fluorophenyl group but differs in the functional groups attached to the phenyl ring.
4-Chloro-2-fluorophenyl isocyanate: Similar in structure but with an isocyanate group instead of the pyrazole ring.
Uniqueness
1-(4-Chloro-2-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its pyrazole ring and the specific substitution pattern on the phenyl ring. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
属性
分子式 |
C12H10ClFN2O |
|---|---|
分子量 |
252.67 g/mol |
IUPAC 名称 |
1-(4-chloro-2-fluorophenyl)-3,5-dimethylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H10ClFN2O/c1-7-10(6-17)8(2)16(15-7)12-4-3-9(13)5-11(12)14/h3-6H,1-2H3 |
InChI 键 |
WPIUAXWEJSOSEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C2=C(C=C(C=C2)Cl)F)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)

![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)



![tert-butyl N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-yl)propyl]carbamate](/img/structure/B12088366.png)




amine](/img/structure/B12088388.png)

